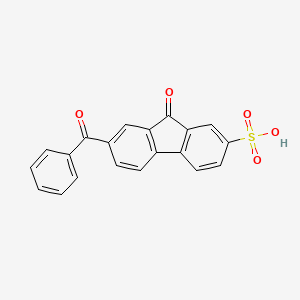

9H-Fluorene-2-sulfonic acid, 7-benzoyl-9-oxo-

Description

9H-Fluorene-2-sulfonic acid, 7-benzoyl-9-oxo- is a fluorene derivative characterized by a sulfonic acid group at position 2, a benzoyl substituent at position 7, and a ketone group at position 9. The sulfonic acid group enhances water solubility and reactivity, while the benzoyl moiety may influence electronic properties and binding interactions. Related derivatives, such as 9-oxo-9H-fluorene-2-carboxylic acid, are synthesized via oxidation and condensation reactions .

Properties

CAS No. |

121305-23-5 |

|---|---|

Molecular Formula |

C20H12O5S |

Molecular Weight |

364.4 g/mol |

IUPAC Name |

7-benzoyl-9-oxofluorene-2-sulfonic acid |

InChI |

InChI=1S/C20H12O5S/c21-19(12-4-2-1-3-5-12)13-6-8-15-16-9-7-14(26(23,24)25)11-18(16)20(22)17(15)10-13/h1-11H,(H,23,24,25) |

InChI Key |

KCWOQJUPFQAXCO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

- Starting Material : 7-Benzoyl-9H-fluorene

- Sulfonating Agent : Concentrated sulfuric acid (H2SO4) or oleum (fuming sulfuric acid)

- Reaction Conditions : Elevated temperatures (100–150°C) to ensure complete sulfonation

- Product : 9H-Fluorene-2-sulfonic acid, 7-benzoyl-9-oxo-

Reaction Mechanism

The sulfonation process occurs via electrophilic aromatic substitution:

- The sulfonating agent generates an electrophilic $$ SO_3 $$ species.

- This electrophile reacts with the aromatic ring of 7-benzoyl-9H-fluorene at the 2-position due to electronic effects favoring this site.

- The reaction is thermodynamically driven at elevated temperatures to achieve high yields.

Industrial Production Methods

In industrial settings, the synthesis is optimized for scalability and efficiency:

Continuous Flow Reactors

Continuous flow reactors are often employed to maintain consistent reaction conditions, such as temperature and reagent concentrations. These reactors offer:

- Improved yield through precise control over reaction parameters.

- Enhanced safety by minimizing exposure to hazardous reagents like oleum.

Catalysts and Process Enhancements

Catalysts may be used to accelerate the reaction or improve selectivity towards the desired product. Additionally:

- Optimized stirring and heat transfer systems ensure uniform reaction conditions.

- Automated monitoring systems detect endpoint completion.

Comparative Analysis of Reaction Conditions

The table below summarizes key parameters for laboratory-scale and industrial-scale synthesis:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Sulfonating Agent | Concentrated H2SO4 or Oleum | Oleum with automated dosing |

| Temperature Range | 100–150°C | Precisely controlled (e.g., 120 ± 5°C) |

| Reactor Type | Batch reactor | Continuous flow reactor |

| Reaction Time | Several hours | Shortened due to optimized flow rates |

| Yield | Moderate | High (due to controlled conditions) |

Analytical Notes on Preparation

Purification

Post-reaction, the crude product is typically purified via:

- Neutralization with a base (e.g., sodium hydroxide) to precipitate impurities.

- Recrystallization from suitable solvents to enhance purity.

Characterization

The final product is characterized using techniques such as:

- NMR Spectroscopy : Confirms structural integrity and substitution patterns.

- Mass Spectrometry (MS) : Verifies molecular weight (364.4 g/mol).

- Infrared (IR) Spectroscopy : Detects functional groups like -SO3H and -C=O.

Research Findings and Observations

Reaction Efficiency

Studies indicate that using oleum as the sulfonating agent provides higher yields compared to concentrated sulfuric acid due to its enhanced reactivity.

Side Reactions

At excessively high temperatures or prolonged reaction times, side reactions such as over-sulfonation or degradation of the benzoyl group may occur, reducing product purity.

Chemical Reactions Analysis

Types of Reactions

9H-Fluorene-2-sulfonic acid, 7-benzoyl-9-oxo- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, alcohols, and substituted fluorene compounds. These products have diverse applications in chemical synthesis and material science .

Scientific Research Applications

Organic Synthesis

One of the primary applications of 9H-Fluorene-2-sulfonic acid, 7-benzoyl-9-oxo- is as an intermediate in organic synthesis. Its structural features allow it to participate in various chemical reactions, leading to the formation of more complex molecules. The sulfonic acid group enhances its solubility in water, making it a valuable reagent in aqueous reactions and facilitating various synthetic pathways.

Table 1: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 7-Nitro-9-oxo-9H-fluorene-2-sulfonic acid | Nitro group instead of benzoyl | Exhibits distinct electronic properties due to nitro substitution |

| 7-Hydroxy-9-fluorenone | Hydroxyl group attached | Shows different reactivity patterns compared to sulfonated derivatives |

| Benzyl sulfonic acid | Simple aromatic sulfonate | Lacks complex fluorene structure but shares sulfonate functionality |

The compound's unique combination of functionalities allows it to exhibit distinct chemical behaviors compared to structurally similar compounds, making it a versatile tool in synthetic chemistry .

Biological Applications

Research into the biological interactions of 9H-Fluorene-2-sulfonic acid, 7-benzoyl-9-oxo- is crucial for understanding its pharmacological potential. Studies have indicated that this compound may interact with various biological targets, including enzymes and receptors, which could reveal insights into its mechanism of action and efficacy as a therapeutic agent.

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative effects of related compounds against human non-small cell lung cancer cell lines (A549 and NCI-H460). The results demonstrated that certain derivatives exhibited significant antiproliferative activity by inducing apoptosis and arresting the cell cycle . This suggests that compounds within this chemical family may have potential as antitumor agents.

Photophysical Properties

The fluorescence properties of compounds related to 9H-Fluorene-2-sulfonic acid, 7-benzoyl-9-oxo- are also noteworthy. These properties can be harnessed for applications in biological imaging and phototherapy. For instance, some derivatives have been shown to function effectively as fluorescent probes for monitoring complex biological events due to their ability to produce reactive oxygen species upon excitation .

Summary of Findings

The diverse applications of 9H-Fluorene-2-sulfonic acid, 7-benzoyl-9-oxo- span across organic synthesis, biological research, and photophysical studies. Its unique structural features not only enhance its utility as a synthetic intermediate but also position it as a candidate for further pharmacological exploration.

Mechanism of Action

The mechanism of action of 9H-Fluorene-2-sulfonic acid, 7-benzoyl-9-oxo- involves its interaction with molecular targets through its functional groups. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the benzoyl group can engage in π-π stacking and hydrophobic interactions. These interactions influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Key Observations :

- Sulfonic Acid vs. Carboxylic Acid : The sulfonic acid group (e.g., in dipotassium 9-oxo-9H-fluorene-2,7-disulfonate) imparts higher acidity and water solubility compared to carboxylic acid derivatives like 9-oxo-9H-fluorene-2-carboxylic acid .

- Benzoyl vs. Sulfonamide : The benzoyl group in the target compound may increase lipophilicity, making it suitable for membrane-permeable pharmaceuticals, whereas sulfonamide derivatives (e.g., bis-phenylamide) are often used in surfactants or polymer chemistry .

- Boronic Acid Derivatives: Fluorenone boronic acids (e.g., (9-oxo-9H-fluoren-2-yl)boronic acid) are valuable in cross-coupling reactions for constructing complex organic frameworks .

Biological Activity

9H-Fluorene-2-sulfonic acid, 7-benzoyl-9-oxo- is a compound characterized by its unique structure that combines a fluorene backbone with a sulfonic acid group and a benzoyl substituent. This structural configuration enhances its solubility and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C14H12O3S

- Molecular Weight : 247.27 g/mol

- Solubility : The sulfonic acid group increases water solubility, facilitating biological interactions.

The biological activity of 9H-Fluorene-2-sulfonic acid, 7-benzoyl-9-oxo- may involve various mechanisms, including:

- Enzyme Inhibition : Potential interactions with enzymes that could modulate biochemical pathways.

- Receptor Binding : Possible affinity for specific receptors, influencing cellular responses.

Biological Activities

Research indicates that compounds similar to 9H-Fluorene-2-sulfonic acid often exhibit a range of biological activities, including:

- Antitumor Activity : Compounds with similar structures have shown efficacy against various cancer cell lines.

- Antimicrobial Properties : Some derivatives are noted for their ability to inhibit bacterial growth.

Case Studies and Research Findings

-

Antitumor Activity :

- A study evaluated the cytotoxic effects of structurally related compounds on cancer cell lines. Results indicated that certain derivatives exhibited significant growth inhibition, suggesting potential as anticancer agents.

-

Enzyme Interaction Studies :

- Research focused on the interaction of sulfonated compounds with dihydropteroate synthase, an enzyme critical in bacterial folate biosynthesis. The findings highlighted competitive inhibition, indicating that the compound could serve as a lead for developing new antimicrobial agents.

-

Pharmacological Profiling :

- A comprehensive pharmacological profile was developed through in vitro assays assessing the compound's effects on various biological targets. Results suggested moderate activity against specific enzymes involved in metabolic pathways.

Comparative Analysis

To better understand the unique properties of 9H-Fluorene-2-sulfonic acid, 7-benzoyl-9-oxo-, a comparison with similar compounds is beneficial:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 7-Nitro-9-oxo-9H-fluorene-2-sulfonic acid | Nitro group instead of benzoyl | Exhibits distinct electronic properties due to nitro substitution |

| 7-Hydroxy-9-fluorenone | Hydroxyl group attached | Shows different reactivity patterns compared to sulfonated derivatives |

| Benzyl sulfonic acid | Simple aromatic sulfonate | Lacks complex fluorene structure but shares sulfonate functionality |

Q & A

Q. What are the recommended methods for synthesizing 9H-Fluorene-2-sulfonic acid, 7-benzoyl-9-oxo- derivatives in laboratory settings?

Synthesis typically involves sequential functionalization of the fluorene core. Begin with sulfonation at position 2 using fuming sulfuric acid under controlled temperatures (0–5°C) to avoid over-sulfonation. Benzoylation at position 7 can be achieved via Friedel-Crafts acylation with benzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃). Oxidation at position 9 to introduce the ketone group may employ CrO₃ or KMnO₄ in acidic conditions. Purification often involves column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization from ethanol/water mixtures. Structural confirmation requires cross-validation with spectroscopic and crystallographic data .

Q. How should researchers handle and store 9H-Fluorene-2-sulfonic acid, 7-benzoyl-9-oxo- to ensure stability and safety?

Store the compound in airtight, light-resistant containers at 2–8°C in a well-ventilated area. Avoid contact with strong acids, bases, or oxidizing agents, as these may trigger decomposition or hazardous reactions (e.g., sulfonic acid group degradation). Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Conduct all handling in a fume hood to minimize inhalation risks, as acute toxicity via dermal or inhalation exposure is categorized under GHS Category 4 .

Q. What spectroscopic techniques are most effective for characterizing the structural features of this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the benzoyl (δ ~7.5–8.0 ppm for aromatic protons) and sulfonic acid (δ ~2.5–3.5 ppm for -SO₃H) substituents.

- FT-IR : Strong absorption bands at ~1180 cm⁻¹ (S=O stretching) and ~1700 cm⁻¹ (C=O from benzoyl).

- X-ray crystallography : Resolves spatial arrangement and confirms regioselectivity of substitutions (e.g., fluorene ring planarity) .

Advanced Research Questions

Q. How can computational chemistry approaches predict the reactivity of the sulfonic acid group under varying pH conditions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model protonation states and pKa values of the sulfonic acid group. Solvent effects (e.g., water vs. DMSO) are incorporated using continuum solvation models. Compare computational results with experimental potentiometric titrations to validate predictions. This approach aids in designing pH-stable derivatives for applications like catalysis or sensor materials .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray) when analyzing derivatives?

Discrepancies between solution-phase NMR and solid-state X-ray data often arise from dynamic effects (e.g., conformational flexibility). To address this:

Q. What are the mechanistic implications of the benzoyl group’s electron-withdrawing effects on the fluorene ring’s electronic properties?

The benzoyl group induces electron deficiency in the fluorene core, altering photophysical and redox behavior. UV-Vis spectroscopy reveals bathochromic shifts in absorption maxima due to extended π-conjugation. Cyclic voltammetry shows a lowered LUMO energy, enhancing electron-accepting capacity. Compare with non-benzoylated analogs (e.g., 9H-Fluoren-9-one) to isolate electronic contributions. These properties are critical for applications in organic electronics or photocatalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.